

Comparative Analysis of SQ-31765: A Novel Benzazepine Calcium Channel Blocker

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of the investigational benzazepine calcium channel blocker, **SQ-31765**, with established calcium channel blockers. The information is intended to support research and development efforts in cardiovascular and potentially other therapeutic areas.

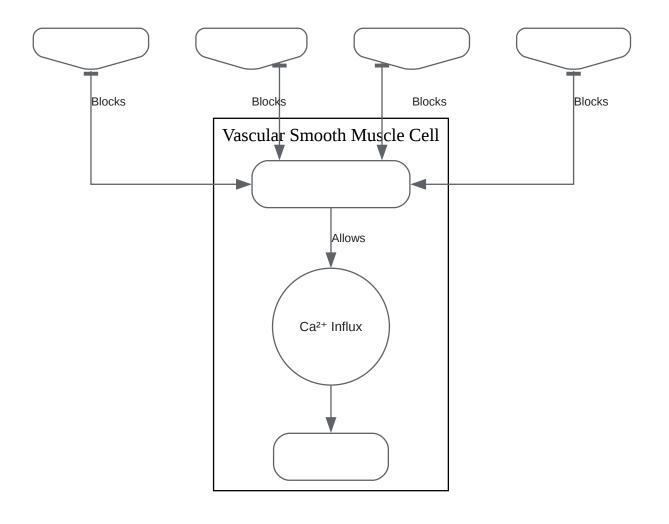
Overview of SQ-31765

SQ-31765 is a novel benzazepine derivative identified as a potent calcium channel blocker with significant anti-ischemic and vasorelaxant properties. Its unique chemical structure, [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, distinguishes it from other classes of calcium channel blockers. While comprehensive clinical data is not yet publicly available, preclinical studies have provided initial insights into its pharmacological profile.

Mechanism of Action: Calcium Channel Blockade

SQ-31765 exerts its primary therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation, reducing peripheral resistance and afterload, and consequently, myocardial oxygen demand.





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Figure 1. Mechanism of action of **SQ-31765** and comparator calcium channel blockers. (Within 100 characters)

Comparative Efficacy: Preclinical Data

To date, in vivo studies have demonstrated the anti-ischemic potential of **SQ-31765**. The following table summarizes the available preclinical data for **SQ-31765** and compares it with established calcium channel blockers.



Compound	Test System	Endpoint	Result	Comparator(s)
SQ-31765	Anesthetized Dogs (Pacing- induced ischemia)	ST-segment elevation	Significant reduction at 0.2 mg/kg i.v.	More potent than its stereoisomer SQ-32,189
SQ-31765	Swine Carotid Media	Relaxation of KCI-induced contraction	Similar potency to Diltiazem	Diltiazem
Diltiazem	Human Mesenteric Arterial Myocytes	Inhibition of L- type Ca ²⁺ channel current (IBa)	IC50: 20-51 μM (pH-dependent) [1]	-
Nifedipine	Frog Atrial Fibers	Blockade of cardiac calcium channels	IC50: 0.2 μM[2]	Nicardipine (IC50: 1 μM)
Nifedipine	Rat Cerebral Artery Myocytes	Inhibition of VDCC currents	IC50: 1.85-3.35 nM[3]	-
Verapamil	Human T Lymphocytes	Inhibition of L- type Ca ²⁺ channels	IC50: ~10 μM[4]	-
Verapamil	HERG K+ channels	Block of HERG current	IC50: 143.0 nM[5][6]	Diltiazem (IC50: 17.3 μM), Nifedipine (no block)

Experimental Protocols In Vivo Model of Pacing-Induced Myocardial Ischemia

This model is designed to assess the efficacy of anti-ischemic drugs.





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Figure 2. Workflow for the in vivo pacing-induced ischemia model. (Within 100 characters)

Methodology:

- Animal Preparation: Healthy adult mongrel dogs are anesthetized and instrumented for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and heart rate.
- Induction of Ischemia: A critical stenosis is created in a major coronary artery (e.g., the left anterior descending artery) to restrict blood flow. Myocardial ischemia is then induced by rapid atrial pacing, which increases myocardial oxygen demand in the presence of limited supply.
- Drug Administration: The test compound (SQ-31765) or vehicle is administered intravenously.
- Data Analysis: The primary endpoint is the change in the ST-segment elevation on the ECG, a marker of myocardial ischemia. Hemodynamic parameters are also monitored to assess effects on blood pressure and heart rate.

Isolated Smooth Muscle Contraction Assay

This in vitro assay evaluates the vasorelaxant properties of a compound.



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